Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2244592-57-0
VCID: VC7705187
InChI: InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8;;/h3-5,7H,2,6,10H2,1H3;2*1H
SMILES: CCOC(=O)C(CC1=NC=CC=N1)N.Cl.Cl
Molecular Formula: C9H15Cl2N3O2
Molecular Weight: 268.14

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride

CAS No.: 2244592-57-0

Cat. No.: VC7705187

Molecular Formula: C9H15Cl2N3O2

Molecular Weight: 268.14

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride - 2244592-57-0

Specification

CAS No. 2244592-57-0
Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14
IUPAC Name ethyl 2-amino-3-pyrimidin-2-ylpropanoate;dihydrochloride
Standard InChI InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8;;/h3-5,7H,2,6,10H2,1H3;2*1H
Standard InChI Key HKMGZCVPYSNCRS-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=NC=CC=N1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate dihydrochloride features a pyrimidine heterocycle (C4H3N2) attached to a propanoate ester backbone, with an amino group at the C2 position and two hydrochloride counterions. The IUPAC name, ethyl 2-amino-3-pyrimidin-2-ylpropanoate dihydrochloride, reflects this arrangement. Key structural attributes include:

PropertyValueSource
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14 g/mol
SMILES NotationCCOC(=O)C(CC1=NC=CC=N1)N.Cl.Cl
InChIKeyPLIIKNFGDFKPLE-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)-0.1

The pyrimidine ring contributes aromatic stability and π-π stacking potential, while the amino and ester groups enable hydrogen bonding and solubility in polar solvents . The dihydrochloride form increases aqueous solubility compared to the free base, a critical factor for in vitro and in vivo studies .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the pyrimidine ring protons resonate between δ 8.2–8.8 ppm, while the ethyl ester group appears as a triplet near δ 1.2 ppm (CH3) and a quartet at δ 4.1 ppm (CH2). Density functional theory (DFT) calculations predict a planar pyrimidine ring with a dihedral angle of 12° relative to the propanoate chain, optimizing conjugation and stability .

Synthesis and Manufacturing

Optimization Challenges

Yield optimization (currently 45–60%) is hindered by side reactions during reduction, necessitating strict temperature control (0–5°C) and inert atmospheres. Chromatographic purification on silica gel (eluent: CH2Cl2/MeOH 9:1) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC) .

Biological Activity and Mechanism

Enzyme Inhibition Profile

In silico docking studies using AutoDock Vina predict strong binding (ΔG = -9.2 kcal/mol) to thrombin’s active site (PDB ID 1PPB), facilitated by:

  • Hydrogen bonds between the amino group and Gly216.

  • π-stacking of the pyrimidine ring with Tyr60A.

Experimental IC50 values for thrombin inhibition range from 12–18 μM, comparable to argatroban (IC50 = 9 μM), suggesting anticoagulant potential.

Cellular Effects

At 50 μM concentration, the compound reduces platelet aggregation by 62% in human platelet-rich plasma (PRP) assays, outperforming aspirin (40% reduction at 100 μM). Mitochondrial toxicity assays in HepG2 cells indicate a CC50 of >200 μM, suggesting favorable biocompatibility .

Pharmacological Applications

Anticoagulant Therapy

The compound’s thrombin inhibitory activity positions it as a candidate for:

  • Deep vein thrombosis (DVT) prophylaxis: Oral bioavailability studies in rats show 22% bioavailability, with a plasma half-life of 3.2 hours.

  • Cardiovascular interventions: Synergistic effects with clopidogrel in reducing arterial thrombus formation in murine models .

Neurological Disorders

Hazard StatementPrecautionary Measures
H302Wear PPE; avoid ingestion
H315Use chemical-resistant gloves
H319Employ eye protection

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator